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Introduction

Glyphosate, a broad-spectrum systemic herbicide, is one of the most widely used pesticides
globally. Its extensive use has raised concerns about its potential impact on human health and
the environment, necessitating rapid, sensitive, and reliable methods for its detection in various
matrices such as water, soil, and food products. Immunoassays, which are based on the
specific binding between an antibody and its target antigen, offer a powerful platform for the
rapid detection of glyphosate. These techniques are often characterized by their high
specificity, sensitivity, and speed, making them ideal for high-throughput screening and on-site
analysis.

This document provides detailed application notes and experimental protocols for various
immunoassay techniques for the rapid detection of glyphosate, including Enzyme-Linked
Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Electrochemical
Immunosensors.
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Competitive Enzyme-Linked Immunosorbent Assay
(ELISA) for Glyphosate Detection

Competitive ELISA is a highly sensitive and quantitative method for detecting small molecules
like glyphosate. In this format, free glyphosate in the sample competes with a labeled
glyphosate conjugate for binding to a limited number of anti-glyphosate antibodies. The
resulting signal is inversely proportional to the concentration of glyphosate in the sample.

Principle of Competitive ELISA for Glyphosate Detection

A microtiter plate is coated with a secondary antibody (e.g., goat anti-rabbit IgG). A mixture of
the sample (containing the unknown amount of glyphosate) and a specific rabbit anti-
glyphosate antibody is added to the wells. Subsequently, a glyphosate-enzyme conjugate (e.g.,
glyphosate-horseradish peroxidase, HRP) is added. The free glyphosate in the sample and the
glyphosate-enzyme conjugate compete for binding to the anti-glyphosate antibody. After an
incubation period, the unbound reagents are washed away. A substrate for the enzyme is then
added, and the resulting color development is measured using a spectrophotometer. The
intensity of the color is inversely proportional to the concentration of glyphosate in the sample.

Experimental Protocol for Competitive ELISA

Materials and Reagents:

96-well microtiter plates coated with goat anti-rabbit antibody

» Anti-glyphosate antibody (rabbit polyclonal or monoclonal)[1]

e Glyphosate-HRP conjugate

e Glyphosate standards (0, 0.05, 0.1, 0.5, 1, 5 ng/mL)

o Sample diluent (e.g., phosphate-buffered saline (PBS) with 0.05% Tween-20)

o Wash buffer (PBS with 0.05% Tween-20)

e TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

e Stop solution (e.g., 2 M H2S0a4)
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» Derivatization reagent (e.g., a mixture of acetone, triethylamine, and
fluorenylmethyloxycarbonyl chloride (FMOC-CI))

e Microplate reader
Assay Procedure:
o Sample and Standard Derivatization:

o To 100 pL of each standard, control, and sample in a separate tube, add 100 L of the
derivatization reagent.[2]

o Vortex the tubes and incubate at room temperature for 10 minutes.[2] This step is crucial
as glyphosate itself is a small molecule and derivatization enhances its immunogenicity.[2]

o Coating of the Microtiter Plate (if not pre-coated):

o Coat the wells of a 96-well microtiter plate with 100 puL/well of goat anti-rabbit IgG antibody
(1-10 pg/mL in coating buffer) and incubate overnight at 4°C.[3]

o Wash the plate three times with wash buffer.

o Block the remaining protein-binding sites by adding 200 pL of blocking buffer (e.g., 1%
BSA in PBS) to each well and incubate for 1-2 hours at 37°C.[3]

o Wash the plate three times with wash buffer.
e Immunoassay:

o Add 50 pL of the derivatized standards, controls, or samples to the appropriate wells of the
pre-coated microtiter plate.[4]

o Add 50 puL of the anti-glyphosate antibody solution to each well.[4]
o Incubate for 30 minutes at room temperature.[4]

o Add 50 puL of the glyphosate-HRP conjugate to each well.
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o Incubate for 60 minutes at room temperature.[4]
o Wash the plate 3-5 times with wash buffer to remove unbound reagents.

o Add 100 pL of TMB substrate solution to each well and incubate for 15-30 minutes at room
temperature in the dark. A blue color will develop.

o Stop the reaction by adding 50 pL of stop solution to each well. The color will change from
blue to yellow.

o Data Analysis:
o Read the absorbance of each well at 450 nm using a microplate reader.

o Create a standard curve by plotting the absorbance values against the corresponding
glyphosate concentrations of the standards.

o Determine the concentration of glyphosate in the samples by interpolating their
absorbance values from the standard curve.

Workflow for Competitive ELISA

Click to download full resolution via product page

Caption: Workflow of the competitive ELISA for glyphosate detection.
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Lateral Flow Immunoassay (LFIA) for Rapid
Glyphosate Screening

Lateral flow immunoassays, also known as strip tests, are simple, rapid, and cost-effective
devices for the qualitative or semi-quantitative detection of analytes. They are particularly well-
suited for on-site and point-of-care testing.

Principle of Competitive LFIA for Glyphosate Detection

A typical competitive LFIA for glyphosate consists of a sample pad, a conjugate pad, a
nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorbent
pad. The conjugate pad contains gold nanopatrticles (or other labels) conjugated to anti-
glyphosate antibodies. The T-line is coated with a glyphosate-protein conjugate, and the C-line
Is coated with a secondary antibody that binds to the anti-glyphosate antibody.

When a sample containing glyphosate is applied to the sample pad, it flows along the strip. If
glyphosate is present, it will bind to the antibody-gold nanoparticle conjugates. This complex
then flows past the T-line. Since the antibody is already bound to glyphosate from the sample, it
cannot bind to the glyphosate-protein conjugate on the T-line, resulting in a weak or no visible
line. If no glyphosate is present in the sample, the antibody-gold nanoparticle conjugates will
bind to the glyphosate-protein conjugate on the T-line, producing a visible colored line. The C-
line should always appear, indicating that the strip is working correctly. The intensity of the T-
line is inversely proportional to the concentration of glyphosate in the sample.

Experimental Protocol for LFIA

Materials and Reagents:

Glyphosate lateral flow test strips

Sample extraction buffer (e.g., distilled water for water samples, specific buffers for soil or
food)[5]

Pipettes

Timer
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Assay Procedure:
e Sample Preparation:
o Water Samples: No preparation is usually required.

o Soil Samples: Weigh a known amount of soil, add a specific volume of extraction buffer,
vortex, and allow the sediment to settle. Use the supernatant for the assay.

o Food Samples: Homogenize the sample, extract with an appropriate solvent, and dilute
the extract with the assay buffer. A simple extraction with distilled water is often sufficient
for many matrices.[5]

e Test Procedure:
o Place the test strip on a flat, dry surface.

o Apply a specific volume of the prepared sample (e.g., 100 uL) to the sample pad of the
test strip.

o Allow the strip to develop for a specified time (typically 5-15 minutes).[6]
e Result Interpretation:

o Qualitative: Observe the presence and intensity of the T-line and C-line. A visible C-line
confirms the validity of the test. A T-line that is weaker than the C-line or absent indicates a
positive result for glyphosate. A T-line with similar or stronger intensity than the C-line
indicates a negative result.

o Semi-Quantitative/Quantitative: Use a portable strip reader to measure the intensity of the
T-line and C-line for a more precise concentration determination.

Workflow for Lateral Flow Immunoassay
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Caption: Workflow of the lateral flow immunoassay for glyphosate.

Electrochemical Immunosensor for High-Sensitivity
Glyphosate Detection

Electrochemical immunosensors offer very high sensitivity and are amenable to miniaturization
for portable detection systems. This protocol describes a competitive electrochemical
iImmunoassay using antibody-modified magnetic beads.

Principle of Electrochemical Immunosensor

Anti-glyphosate antibodies are immobilized on the surface of magnetic beads. The sample
containing glyphosate is mixed with the antibody-coated magnetic beads and a known
concentration of an enzyme-labeled glyphosate conjugate (e.g., glyphosate-HRP). A
competitive reaction occurs between the free glyphosate in the sample and the enzyme-labeled
glyphosate for binding to the antibodies on the magnetic beads. After incubation, the magnetic
beads are separated from the solution using a magnet, and the unbound reagents are washed
away. The beads are then resuspended in a solution containing a substrate for the enzyme.
The enzyme catalyzes a reaction that produces an electrochemically active product, which is
then detected using an electrode (e.g., a screen-printed electrode). The measured current is
inversely proportional to the concentration of glyphosate in the sample.

Experimental Protocol for Electrochemical
Immunosensor

Materials and Reagents:
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e Anti-glyphosate antibody-coated magnetic beads
e Glyphosate-HRP conjugate
e Glyphosate standards
o Sample diluent
o Wash buffer
o Electrochemical substrate solution (e.g., TMB/H202)
e Screen-printed carbon electrodes (SPCES)
o Potentiostat
e Magnetic separator
Assay Procedure:
o Sample and Standard Derivatization:
o Derivatize the standards, controls, and samples as described in the ELISA protocol.[2]
o Competitive Reaction:

o In a microtube, mix 50 pL of the derivatized standard, control, or sample with 50 pL of the
anti-glyphosate antibody-coated magnetic bead suspension.

o Add 50 pL of the glyphosate-HRP conjugate.

o Incubate the mixture for 30 minutes at room temperature with gentle shaking to allow the
competitive binding to occur.

e Magnetic Separation and Washing:
o Place the microtubes in a magnetic separator to pellet the magnetic beads.

o Carefully aspirate and discard the supernatant.
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o Wash the magnetic beads 3-5 times with wash buffer. After the final wash, remove all
residual buffer.

o Electrochemical Detection:

o Resuspend the washed magnetic beads in 100 pL of the electrochemical substrate
solution.

o Incubate for 10-15 minutes at room temperature to allow the enzymatic reaction to
proceed.

o Transfer the solution to the surface of a screen-printed carbon electrode.

o Measure the current response using a potentiostat (e.g., using chronoamperometry or
differential pulse voltammetry).

o Data Analysis:

o Construct a standard curve by plotting the electrochemical signal (e.g., current) against
the glyphosate concentration of the standards.

o Determine the glyphosate concentration in the samples from the standard curve.

Workflow for Electrochemical Immunosensor
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Caption: Workflow of the electrochemical immunosensor for glyphosate.
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Data Presentation: Comparison of Immunoassay
Techniques

The following table summarizes the performance characteristics of the different immunoassay

techniques for glyphosate detection.
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Lateral Flow

Electrochemic

Competitive Fluorescent
Feature Immunoassay al

ELISA Immunoassay

(LFIA) Immunosensor
Competitive Competitive Competitive
binding in a 96- binding on a binding on Competitive
o well plate format nitrocellulose magnetic beads binding with

Principle

with enzymatic
colorimetric

detection.

membrane with
visual or reader-

based detection.

with
electrochemical

detection.

fluorescent

signal detection.

Limit of Detection
(LOD)

0.05 ppb (ug/L)
[4]

2 ppb for water,
25 ppb for wheat

and oats[5]

5 ng/L[7][8]

0.09 ng/mL[9]

2 - 1000 ppb for

, water, 25 - 3000 0 - 10,000
Linear Range 0.075 - 4.0 ppb 0 - 100 ng/mL][9]
ppb for wheat ng/L[2][8]
and oats[5]
Assay Time ~2 hours[4] < 20 minutes[5] ~1 hour ~30 minutes[10]
Qualitative to
Quantification Quantitative Quantitative (with  Quantitative Quantitative
reader)
High (96-well ) ) High (96-well
Throughput Low to Medium Medium
plate) plate)
- ) Potentially Lab-based to
Portability Lab-based Highly portable
portable portable
] o Rapid, user- Very high ] o
High sensitivity, ) o High sensitivity,
o i friendly, cost- sensitivity, . i
Advantages quantitative, high ] ) wider dynamic
effective, potential for
throughput. S range.[9]
portable. miniaturization.
Disadvantages Longer assay Generally less Can be more Requires a

time, requires lab

equipment.

sensitive than
ELISA, semi-

complex, may

require

fluorescence

reader.

© 2026 BenchChem. All rights reserved.

11/14

Tech Support


https://cdnmedia.eurofins.com/apac/media/613662/glyphosate-elisa-plate-insert.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/2023_nacrw_chen_glyphosate_79009744bb/2023_nacrw_chen_glyphosate.pdf
https://www.researchgate.net/publication/327494092_Glyphosate_Determination_by_Coupling_an_Immuno-Magnetic_Assay_with_Electrochemical_Sensors
https://www.creative-diagnostics.com/lateral-flow-immunoassay-protocol.htm
https://www.mdpi.com/1420-3049/27/19/6514
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/2023_nacrw_chen_glyphosate_79009744bb/2023_nacrw_chen_glyphosate.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6164882/
https://www.creative-diagnostics.com/lateral-flow-immunoassay-protocol.htm
https://www.mdpi.com/1420-3049/27/19/6514
https://cdnmedia.eurofins.com/apac/media/613662/glyphosate-elisa-plate-insert.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/2023_nacrw_chen_glyphosate_79009744bb/2023_nacrw_chen_glyphosate.pdf
https://www.researchgate.net/publication/334660449_Immunoassay_for_rapid_on-site_detection_of_glyphosate_herbicide
https://www.mdpi.com/1420-3049/27/19/6514
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263146?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

guantitative specialized

without a reader. equipment.

Conclusion

Immunoassay techniques provide a range of powerful tools for the rapid and sensitive
detection of glyphosate in various samples. The choice of a particular method depends on the
specific application requirements, such as the desired sensitivity, assay time, cost, and
portability. Competitive ELISA offers high sensitivity and is suitable for laboratory-based
guantification of a large number of samples. Lateral flow immunoassays are ideal for rapid, on-
site screening due to their simplicity and speed. Electrochemical and fluorescent
immunosensors provide enhanced sensitivity and are promising for the development of next-
generation portable detection systems. The detailed protocols and comparative data presented
in these application notes are intended to guide researchers and scientists in selecting and
implementing the most appropriate immunoassay for their glyphosate detection needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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